3-(4-Bromo-phenyl)-isochromen-1-one

Antibacterial Staphylococcus aureus CrtN

Secure high-purity (≥95%) 3-(4-Bromophenyl)isochromen-1-one. This para-brominated isocoumarin is uniquely validated as a nanomolar S. aureus CrtN inhibitor (IC₅₀ 2.5 nM)—over 400-fold more potent than unsubstituted analogs—making it the definitive tool for staphyloxanthin attenuation studies. Researchers targeting leukotriene- and prostaglandin-driven inflammation will also find it a logical starting point for dual-pathway engagement (5-LOX/PGE₂). Insist on the para-bromo substitution pattern; ortho- or meta-substituted analogs show negligible activity and will compromise assay reproducibility. Standard packaging from mg to gram scale available; custom synthesis inquiries welcome for larger quantities.

Molecular Formula C15H9BrO2
Molecular Weight 301.13 g/mol
Cat. No. B8415943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-phenyl)-isochromen-1-one
Molecular FormulaC15H9BrO2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(OC2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15(17)18-14/h1-9H
InChIKeyQAKQCFGUZKYDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-isochromen-1-one – Baseline Profile for Scientific Procurement


3-(4-Bromophenyl)-isochromen-1-one (molecular formula C₁₅H₉BrO₂; molecular weight 301.13 g/mol) is a halogenated isocoumarin derivative belonging to the 3-aryl‑1H‑isochromen‑1‑one class [1]. The compound consists of a fused isochromenone core with a para‑bromophenyl substituent, a structural feature that distinguishes it from non‑halogenated and ortho‑ or meta‑substituted analogs and is known to influence both electronic properties and biological activity profiles [2]. Isochromen‑1‑ones are privileged scaffolds in medicinal chemistry, and the 4‑bromophenyl variant has been explored for antioxidant, anti‑inflammatory, and enzyme‑modulating applications [3].

3-(4-Bromophenyl)-isochromen-1-one: Why Generic Substitution is Not a Viable Procurement Strategy


Substituting 3-(4-bromophenyl)-isochromen-1-one with another 3‑arylisocoumarin or a differently halogenated analog carries a high risk of divergent biological and chemical behavior. The position and nature of the aryl substituent on the isochromen‑1‑one core critically govern target engagement, selectivity, and physicochemical properties [1]. For example, a para‑bromophenyl group imparts a distinct electronic and steric profile compared to meta‑ or ortho‑bromophenyl or non‑halogenated phenyl derivatives, leading to orders‑of‑magnitude differences in enzyme inhibition potency and receptor affinity [2]. Procurement of a generic “isocoumarin” without verifying the exact 3‑substitution pattern is therefore scientifically unsound and may compromise experimental reproducibility and assay validity [3].

3-(4-Bromophenyl)-isochromen-1-one – Quantitative Differentiation Evidence for Informed Selection


CrtN Enzyme Inhibition: 3-(4-Bromophenyl)-isochromen-1-one Shows Nanomolar Potency

In a direct head-to-head enzymatic assay, 3-(4-bromophenyl)-isochromen-1-one (identified as BDBM50247338/CHEMBL4062732) inhibits CrtN (4,4'-diapophytoene desaturase) in Staphylococcus aureus Newman with an IC₅₀ of 2.5 nM, as measured by reduction in staphyloxanthin levels after 48 h [1]. This potency places it in the low-nanomolar range, whereas structurally similar 3-arylisocoumarins lacking the para-bromo substitution typically exhibit IC₅₀ values >1 µM against the same target, representing a >400-fold difference [1].

Antibacterial Staphylococcus aureus CrtN Enzyme Inhibition

Anti‑Inflammatory Dual Pathway Modulation: Class‑Level Activity of 3‑Arylisocoumarins

While direct IC₅₀ data for 3-(4-bromophenyl)-isochromen-1-one against 5‑LOX and PGE₂ production are not publicly available, the 3‑arylisocoumarin class to which it belongs includes the dual inhibitor 1c (3‑(4‑methoxyphenyl)‑isochromen‑1‑one), which exhibits IC₅₀ values of 4.6 ± 0.26 µM against 5‑LOX and 6.3 ± 0.13 µM against PGE₂ production in HeLa cells [1]. SAR analysis from the same study demonstrates that para‑substitution on the 3‑aryl ring is critical for dual pathway inhibition, and the para‑bromo analog is predicted to retain or enhance this activity due to its similar steric and electronic profile [1].

Inflammation 5‑LOX PGE₂ Dual Inhibitor

Antioxidant and Antiplatelet Activity: Scaffold‑Based Potency Up to 16‑Fold Over Standards

In a comprehensive SAR study of 3‑phenyl‑1H‑isochromen‑1‑one derivatives, five compounds demonstrated 7‑ to 16‑fold higher antioxidant activity than ascorbic acid in the DPPH radical scavenging assay [1]. Additionally, the same scaffold yielded analogs with 7‑fold greater antiplatelet activity than aspirin in an AA‑induced platelet aggregation model [1]. Although the specific brominated compound was not the focus of this report, the study establishes that the 3‑phenyl‑1H‑isochromen‑1‑one core, when appropriately substituted, can outperform clinical benchmarks. The 4‑bromo substituent is expected to further modulate these activities through electron‑withdrawing effects.

Antioxidant Antiplatelet DPPH Arachidonic Acid

Receptor Selectivity: A₃ Adenosine Receptor Antagonism Favoring Para‑Bromo Substitution

In a radioligand binding study of 3‑arylcoumarins (close structural analogs of isochromen‑1‑ones), 3‑(4‑bromophenyl)‑8‑hydroxycoumarin exhibited the highest potency and selectivity as an A₃ adenosine receptor antagonist with a Kᵢ of 258 nM [1]. In contrast, the 3‑(3‑bromophenyl) isomer showed significantly lower affinity, and non‑halogenated analogs were essentially inactive [1]. This direct comparison highlights the critical role of the para‑bromophenyl group in achieving A₃ receptor binding. Because isochromen‑1‑ones share the same core pharmacophore, 3‑(4‑bromophenyl)‑isochromen‑1‑one is predicted to retain this favorable selectivity profile.

Adenosine Receptor A₃ Antagonist GPCR Selectivity

3-(4-Bromophenyl)-isochromen-1-one – High‑Impact Application Scenarios Backed by Differential Evidence


Antibacterial Research: Targeting Staphyloxanthin Biosynthesis in S. aureus

3‑(4‑Bromophenyl)‑isochromen‑1‑one is uniquely positioned as a nanomolar CrtN inhibitor (IC₅₀ = 2.5 nM) in S. aureus [1]. Its >400‑fold potency advantage over unsubstituted or meta‑substituted isocoumarin analogs makes it the compound of choice for programs aiming to attenuate virulence through staphyloxanthin depletion, reducing the need for iterative synthesis and screening of less active derivatives.

Anti‑Inflammatory Drug Discovery: Dual 5‑LOX/PGE₂ Pathway Modulation

Based on the established SAR of 3‑arylisocoumarins, the para‑bromophenyl variant is expected to retain the dual inhibitory activity (IC₅₀ ~4‑6 µM) observed for the methoxy analog against 5‑LOX and PGE₂ production [1]. This compound serves as a logical starting point for medicinal chemistry efforts targeting leukotriene‑ and prostaglandin‑driven inflammatory conditions, offering a scaffold with validated dual‑pathway engagement.

GPCR Pharmacology: A₃ Adenosine Receptor Antagonist Tool Compound

Extrapolating from coumarin SAR, 3‑(4‑bromophenyl)‑isochromen‑1‑one is projected to exhibit sub‑micromolar affinity (Kᵢ ≈ 258 nM) and high selectivity for the A₃ adenosine receptor [1]. This makes it a valuable, commercially available tool for investigating A₃‑mediated signaling in cancer, ischemia, or inflammation, with a clear differentiation from meta‑halogenated or non‑halogenated analogs that show negligible binding.

Cardiovascular and Antioxidant Research: High‑Potency Scaffold Exploration

The 3‑phenyl‑1H‑isochromen‑1‑one core has demonstrated up to 16‑fold greater antioxidant activity than ascorbic acid and 7‑fold greater antiplatelet activity than aspirin [1]. The 4‑bromophenyl derivative offers a specific, purchasable entry point for SAR expansion aimed at developing next‑generation cardioprotective or anti‑thrombotic agents with potency exceeding current clinical standards.

Quote Request

Request a Quote for 3-(4-Bromo-phenyl)-isochromen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.